molecular formula C14H21ClN2O B6462185 4-(aminomethyl)-1-[(4-ethylphenyl)methyl]pyrrolidin-2-one hydrochloride CAS No. 2549042-81-9

4-(aminomethyl)-1-[(4-ethylphenyl)methyl]pyrrolidin-2-one hydrochloride

Cat. No.: B6462185
CAS No.: 2549042-81-9
M. Wt: 268.78 g/mol
InChI Key: LQGIZLFHSNDPPK-UHFFFAOYSA-N
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Description

4-(aminomethyl)-1-[(4-ethylphenyl)methyl]pyrrolidin-2-one hydrochloride is a synthetic organic compound that belongs to the class of pyrrolidinones. This compound is characterized by the presence of an aminomethyl group attached to the pyrrolidinone ring and a 4-ethylphenylmethyl substituent. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)-1-[(4-ethylphenyl)methyl]pyrrolidin-2-one hydrochloride typically involves the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable precursor such as a γ-lactam.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.

    Attachment of the 4-Ethylphenylmethyl Group: This step involves the alkylation of the pyrrolidinone ring with a 4-ethylbenzyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Common industrial methods include:

    Batch Processing: Utilizing large-scale reactors to carry out the synthesis in multiple steps.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(aminomethyl)-1-[(4-ethylphenyl)methyl]pyrrolidin-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: N-oxides, hydroxylated derivatives.

    Reduction Products: Amines, alcohols.

    Substitution Products: Various substituted pyrrolidinones.

Scientific Research Applications

4-(aminomethyl)-1-[(4-ethylphenyl)methyl]pyrrolidin-2-one hydrochloride is utilized in several scientific research fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and receptor binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-1-[(4-ethylphenyl)methyl]pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the 4-ethylphenylmethyl group may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(aminomethyl)-1-[(4-methylphenyl)methyl]pyrrolidin-2-one hydrochloride
  • 4-(aminomethyl)-1-[(4-isopropylphenyl)methyl]pyrrolidin-2-one hydrochloride

Uniqueness

4-(aminomethyl)-1-[(4-ethylphenyl)methyl]pyrrolidin-2-one hydrochloride is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the 4-ethylphenylmethyl group, in particular, may enhance its binding affinity and specificity compared to similar compounds.

Properties

IUPAC Name

4-(aminomethyl)-1-[(4-ethylphenyl)methyl]pyrrolidin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O.ClH/c1-2-11-3-5-12(6-4-11)9-16-10-13(8-15)7-14(16)17;/h3-6,13H,2,7-10,15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQGIZLFHSNDPPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2CC(CC2=O)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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